ATSP-7041 - 1451197-99-1

ATSP-7041

Catalog Number: EVT-260730
CAS Number: 1451197-99-1
Molecular Formula: C87H125N17O21
Molecular Weight: 1745.055
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ATSP-7041 is a novel potent and selective dual inhibitor of mdm2 (ki = 0.9 nm) and mdmx (ki = 7 nm)
Source and Classification

ATSP-7041 was developed by Aileron Therapeutics and is classified within the category of stapled peptides. These peptides are characterized by their modified structure that enhances their stability and biological activity. The compound is derived from a linear peptide sequence that has been chemically modified to include "staples," or covalent linkages, which help maintain an alpha-helical conformation that is crucial for its interaction with target proteins .

Synthesis Analysis

Methods

The synthesis of ATSP-7041 employs a solid-phase peptide synthesis technique, specifically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process begins with the attachment of a Fmoc-protected amino acid to a resin, followed by coupling reactions with subsequent amino acids. Key steps in the synthesis include:

  1. Resin Preparation: NovaPEG Rink amide resin is soaked in dichloromethane.
  2. Coupling Reactions: A solution containing Fmoc-amino acids, COMU (a coupling reagent), and DIPEA (a base) is added.
  3. Deprotection: Fmoc groups are removed using a 20% piperidine solution in N,N-dimethylformamide.
  4. Ring Closing Metathesis: This reaction utilizes a second-generation Grubbs catalyst to form the staple structure.
  5. Cleavage and Purification: The synthesized peptide is cleaved from the resin using a trifluoroacetic acid cocktail and purified via reversed-phase high-performance liquid chromatography .

Technical Details

The final product undergoes rigorous characterization using techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm its purity and structural integrity. The synthesis typically yields peptides with high purity, suitable for biological testing .

Molecular Structure Analysis

Structure

ATSP-7041 features a specific sequence of amino acids that promotes its alpha-helical conformation. The presence of staples within the peptide backbone stabilizes this structure, enhancing its binding affinity for MDM2 and MDMX.

Data

The molecular weight of ATSP-7041 is approximately 2,000 Da, and its structure can be analyzed through X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its three-dimensional configuration and interactions with target proteins .

Chemical Reactions Analysis

Reactions

ATSP-7041 undergoes several chemical reactions during its synthesis, notably:

  • Coupling Reactions: Involving the formation of peptide bonds between amino acids.
  • Ring Closing Metathesis: A crucial step for forming the staple that stabilizes the helical structure.

Technical Details

The efficiency of these reactions can be influenced by various factors including temperature, solvent choice, and catalyst type. Optimization of these parameters is essential to maximize yield and purity during synthesis .

Mechanism of Action

Process

ATSP-7041 functions primarily by binding to MDM2 and MDMX, thereby disrupting their interaction with p53. This inhibition leads to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells.

Data

Studies have shown that ATSP-7041 exhibits low nanomolar affinity for its targets, indicating potent biological activity . The mechanism involves competitive inhibition where ATSP-7041 mimics p53's binding motif.

Physical and Chemical Properties Analysis

Physical Properties

ATSP-7041 is characterized by:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Enhanced stability due to stapling.
  • pH Sensitivity: Generally stable across physiological pH ranges but may degrade under extreme conditions.

Analytical techniques such as circular dichroism spectroscopy are employed to assess secondary structure content, confirming the predominance of alpha-helicity in solution .

Applications

ATSP-7041 has significant potential applications in cancer therapy due to its ability to activate p53 pathways in tumors expressing MDM2/MDMX. Its development represents a promising approach in targeted therapies aimed at restoring normal function to tumor suppressor pathways disrupted in various cancers.

In addition to oncology applications, ongoing research explores its utility in other therapeutic areas where modulation of protein-protein interactions plays a role . The generation of analogs based on ATSP-7041's structure continues to provide insights into optimizing peptide-based therapeutics for improved efficacy and reduced off-target effects.

Introduction to Stapled α-Helical Peptides as Therapeutic Modalities

Structural and Functional Basis of Stapled α-Helical Peptides

Macrocyclic Stabilization MechanismATSP-7041 (molecular weight: 1,745.02 Da) is synthesized via ring-closing metathesis (RCM) of precursor linear peptides incorporating non-natural olefin-bearing amino acids (S5 and R8) at positions i and i+7. This generates an all-hydrocarbon staple that constrains the peptide into a bioactive α-helix (50–60% helicity), reducing entropic penalty during target binding. The staple itself occupies ~20% of the molecular surface area and directly contributes to hydrophobic interactions with MDM2/X [1] [7] [8].

Structural Determinants of Target EngagementA 1.7-Å resolution X-ray crystallographic structure (PDB ID: 4N5T) reveals ATSP-7041 bound to MDMX, mimicking the native p53 transactivation domain [7] [8]:

  • Key pharmacophores: Phe³, Trp⁷, and cyclobutylalanine¹⁰ (Cba) insert into MDMX’s hydrophobic clefts (Phe/Trp/Cba pockets), forming van der Waals contacts.
  • Staple augmentation: The hydrocarbon bridge engages Leu⁵³ and Ile⁶⁰ on MDMX via hydrophobic contacts, contributing ~30% of the binding interface.
  • Electrostatic networks: Glu⁵ and C-terminal carboxylate form salt bridges with MDMX Arg⁵⁵ and His⁵⁴, enhancing specificity [7] [10].

Table 1: Structural Attributes of ATSP-7041

AttributeValueMethod/Source
Molecular FormulaC₈₇H₁₂₅N₁₇O₂₁ [1] [3]
Sequence (IUPAC)Ac-LTF-{R8}-EYWAQA-{S5}-SAA-NH₂ [1] [3]
Helicity (CD Spectroscopy)50–60% [5] [8]
Crystal Structure Resolution1.7 Å (PDB: 4N5T) [7]

Historical Development and Evolution of Peptide Stapling Technology

From Concept to Clinical Proof-of-ConceptStapled peptide technology emerged from foundational work by Verdine/Grubbs (2000), utilizing RCM for helix stabilization. Early p53-based peptides (e.g., SAH-p53-8) demonstrated MDM2 binding but lacked serum stability and cellular potency. ATSP-7041 addressed these limitations through iterative optimization [6] [8]:

  • Staple positioning: The i, i+7 staple location maximized helicity without disrupting the p53-binding pharmacophores (Phe³, Trp⁷).
  • Proteolytic shielding: The staple and N-terminal acetylation reduced degradation by serum proteases (t₁/₂ > 6 hours in human serum).
  • Lipophilicity modulation: Introduction of hydrophobic residues (Cba¹⁰) balanced cell permeability and solubility (LogD = 2.1) [5] [8].

Synthetic AdvancementsSolid-phase peptide synthesis (SPPS) of ATSP-7041 employs Fmoc chemistry on Rink amide resin, with key innovations [2] [8]:

  • Olefinic amino acid coupling: S5/R8 require extended coupling times (180 min) with HATU/HOAt activation.
  • On-resin metathesis: Hoveyda-Grubbs 2nd-generation catalyst (20 mol%) in 1,2-dichloroethane (50°C, 8 hours) achieves >95% cyclization.
  • Purification: Reverse-phase HPLC yields >98% purity, confirmed by LC-MS [2] [3].

Role of Stapled Peptides in Targeting Protein-Protein Interactions

Overcoming Limitations of Small MoleculesConventional MDM2 inhibitors (e.g., Nutlins) fail to inhibit MDMX, a critical p53 regulator in tumors like retinoblastoma and melanoma. ATSP-7041’s dual inhibition arises from its structural mimicry of p53’s α-helical domain, which shares higher conservation between MDM2 and MDMX compared to small-molecule binding pockets [8] [10]. Key advantages:

  • Sub-nanomolar affinity: Binds MDM2 (Kᵢ = 0.9 nM) and MDMX (Kᵢ = 7.0 nM) simultaneously.
  • Cellular potency: IC₅₀ = 0.3–0.5 μM in SJSA-1 osteosarcoma and MCF-7 breast cancer lines (wild-type p53).
  • Mechanistic specificity: Activates p53-dependent transcription (p21, PUMA) without off-target cytotoxicity in p53-null models [3] [8].

Pharmacokinetic Optimization for In Vivo EfficacyATSP-7041 exhibits favorable drug-like properties, enabling tumor suppression in xenografts [4] [8]:

  • Tissue distribution: Broad uptake in liver, kidney, and tumor tissue (tumor:plasma ratio = 5:1).
  • Hepatobiliary clearance: Primary elimination route, mediated by OATP1B1 uptake (Kₘ = 15.2 μM) and P-gp/BCRP efflux.
  • DDI potential: Strong OATP1B1 inhibition (IC₅₀ = 2.1 μM) but negligible CYP450 interactions [4].

Table 2: Pharmacological Profile of ATSP-7041

ParameterValueModel System
MDM2 Kᵢ0.9 nMFluorescence polarization
MDMX Kᵢ7.0 nMFluorescence polarization
SJSA-1 IC₅₀0.3 μMCell proliferation (10% serum)
Plasma t₁/₂ (mouse)2.8 hoursPharmacokinetics
OATP1B1 UptakeSubstrate (Kₘ = 15.2 μM)HEK293 transfected cells

Clinical Translation and Design LegacyATSP-7041 directly inspired ALRN-6924, a clinical-stage analog with improved solubility. Key design principles derived from ATSP-7041 include [5] [6]:

  • Cationic charge minimization: Reduces membrane lysis and off-target toxicity.
  • C-terminal optimization: Shortening helical segments enhances potency (292× improvement in cellular IC₅₀).
  • Staple stereochemistry: R-configured staples improve permeability over S-isomers.

Properties

CAS Number

1451197-99-1

Product Name

ATSP-7041

IUPAC Name

L-​Alaninamide, L-​α-​glutamyl-​L-​tyrosyl-​L-​tryptophyl-​L-​alanyl-​L-​glutaminyl-​3-​cyclobutyl-​L-​alanyl-​N14-​(N-​acetyl-​L-​leucyl-​L-​threonyl-​L-​phenylalanyl)​-​(2S,​6E,​14R)​-​2,​14-​diamino-​14-​carboxy-​2-​methyl-​6-​pentadecenoyl-​L-​seryl-​L-​alanyl-​, (7→1)​-​lactam

Molecular Formula

C87H125N17O21

Molecular Weight

1745.055

InChI

InChI=1S/C87H125N17O21/c1-48(2)41-63(94-53(7)107)79(119)102-71(52(6)106)83(123)99-66(42-54-25-18-17-19-26-54)82(122)104-86(8)39-22-15-13-11-10-12-14-16-23-40-87(9,85(125)101-68(47-105)80(120)93-50(4)73(113)91-49(3)72(89)112)103-81(121)65(43-55-27-24-28-55)97-75(115)61(35-37-69(88)109)95-74(114)51(5)92-77(117)67(45-57-46-90-60-30-21-20-29-59(57)60)98-78(118)64(44-56-31-33-58(108)34-32-56)96-76(116)62(100-84(86)124)36-38-70(110)111/h12,14,17-21,25-26,29-34,46,48-52,55,61-68,71,90,105-106,108H,10-11,13,15-16,22-24,27-28,35-45,47H2,1-9H3,(H2,88,109)(H2,89,112)(H,91,113)(H,92,117)(H,93,120)(H,94,107)(H,95,114)(H,96,116)(H,97,115)(H,98,118)(H,99,123)(H,100,124)(H,101,125)(H,102,119)(H,103,121)(H,104,122)(H,110,111)/b14-12-/t49-,50-,51-,52-,61-,62-,63-,64-,65-,66-,67-,68-,71-,86-,87-/m0/s1

InChI Key

UEOCESQEOWHKDQ-YSRHUJMRSA-N

SMILES

O=C(N[C@@H](CC(C)C)C(N[C@@H]([C@H](C)O)C(N[C@@H](CC1=CC=CC=C1)C(N[C@](C(N[C@@H](CCC(O)=O)C(N[C@@H](CC2=CC=C(C=C2)O)C(N[C@@H](CC3=CNC4=CC=CC=C34)C(N[C@@H](C)C(N[C@H](C(N[C@H]5CC6CCC6)=O)CCC(N)=O)=O)=O)=O)=O)=O)(CCCCCC/C=C\CCC[C@](NC5=O)(C(N[C@@H](CO)C(N[C@@H](C)C(N[C@@H](C)C(N)=O)=O)=O)=O)C)C)=O)=O)=O)C

Solubility

Soluble in DMSO

Synonyms

ATSP-7041; ATSP 7041; ATSP7041; Ac-Leu-Thr-Phe-cyclo(R8-Glu-Tyr-Trp-Ala-Gln-Cba-S5)-Ser-Ala-Ala-NH2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.